1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination and chlorination steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction can yield different amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce nitro or amine derivatives, respectively.
Scientific Research Applications
1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of various functional groups on biological activity.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl and chloropropanone groups can participate in electrophilic and nucleophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one
- 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one
Uniqueness: 1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one is unique due to the presence of both bromomethyl and chloropropanone groups, which provide distinct reactivity patterns compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H11BrClNO |
---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[2-amino-4-(bromomethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(12)10(14)8-3-2-7(5-11)4-9(8)13/h2-4,6H,5,13H2,1H3 |
InChI Key |
BRNHLMDNHSZVED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)CBr)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.